7-Chloro-2-methoxy-5-methylphenazin-5-ium methyl sulfate
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Overview
Description
7-chloro-2-methoxy-5-methyl-phenazine is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocyclic compounds that exhibit antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
The synthesis of phenazines, including 7-chloro-2-methoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: Diphenylamines undergo reductive cyclization to form phenazines.
Oxidative Cyclization: 1,2-diaminobenzene or diphenylamines are oxidatively cyclized to produce phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines.
Chemical Reactions Analysis
7-chloro-2-methoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: Phenazines can be oxidized to form quinone derivatives.
Reduction: Reduction of phenazines can lead to the formation of dihydrophenazines.
Substitution: Electrophilic substitution reactions can occur on the phenazine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for substitution reactions.
Scientific Research Applications
7-chloro-2-methoxy-5-methyl-phenazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-methoxy-5-methyl-phenazine involves several pathways:
Electron Shuttling: Acts as an electron shuttle to alternate terminal acceptors, modifying cellular redox states.
Gene Regulation: Functions as a cell signal that regulates patterns of gene expression.
Biofilm Formation: Contributes to biofilm formation and architecture, enhancing bacterial survival.
Comparison with Similar Compounds
7-chloro-2-methoxy-5-methyl-phenazine can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antitumor and antifungal activities.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
The uniqueness of 7-chloro-2-methoxy-5-methyl-phenazine lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .
Properties
CAS No. |
7466-97-9 |
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Molecular Formula |
C15H15ClN2O5S |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
7-chloro-2-methoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H12ClN2O.CH4O4S/c1-17-13-6-4-10(18-2)8-12(13)16-11-5-3-9(15)7-14(11)17;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GPHQOOKEUMRWRK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=NC3=C1C=C(C=C3)Cl)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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